Xylohexaose -

Xylohexaose

Catalog Number: EVT-8219931
CAS Number:
Molecular Formula: C30H50O25
Molecular Weight: 810.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Xylohexaose can be produced from various sources of xylan, including agricultural residues such as corncobs, rice husks, and wood. These substrates undergo enzymatic hydrolysis to release xylooligosaccharides, including xylohexaose. The enzymatic processes often involve specific xylanases that cleave the xylan backbone to yield shorter oligosaccharides .

Classification

Xylohexaose falls under the category of oligosaccharides, specifically xylooligosaccharides. These compounds are classified based on their degree of polymerization (the number of monosaccharide units), which in the case of xylohexaose is six. They are further categorized as prebiotics due to their ability to stimulate the growth and activity of beneficial microorganisms in the gut .

Synthesis Analysis

Methods

The synthesis of xylohexaose typically involves enzymatic hydrolysis of xylan-rich substrates using specific enzymes known as xylanases. Various methods can be employed to optimize the production of xylohexaose:

  • Enzymatic Hydrolysis: This method utilizes glycosyl hydrolases, specifically endo-β-1,4-xylanases, which cleave the xylan polymer into shorter oligosaccharides. The efficiency of this process can be influenced by factors such as enzyme concentration, temperature, pH, and reaction time .
  • Thermochemical Pretreatment: Prior to enzymatic hydrolysis, substrates may undergo pretreatment processes such as acid or alkaline treatment to enhance enzyme accessibility and increase xylooligosaccharide yields. Hydrothermal treatment has also been explored for its effectiveness in breaking down lignocellulosic structures .

Technical Details

Recent studies have demonstrated that utilizing specific conditions during enzymatic hydrolysis can significantly improve yields. For example, using acetic acid/sodium acetate as a catalyst during hydrolysis has shown superior results compared to other methods . The optimal conditions often vary depending on the substrate used.

Molecular Structure Analysis

Structure

The molecular structure of xylohexaose consists of six linked xylose units connected by β-1,4-glycosidic bonds. This structure can be represented as follows:

Xylohexaose=Xylβ(14)Xylβ(14)Xylβ(14)Xylβ(14)Xylβ(14)Xyl\text{Xylohexaose}=\text{Xyl}-\beta(1\rightarrow 4)-\text{Xyl}-\beta(1\rightarrow 4)-\text{Xyl}-\beta(1\rightarrow 4)-\text{Xyl}-\beta(1\rightarrow 4)-\text{Xyl}-\beta(1\rightarrow 4)-\text{Xyl}

Data

Molecular weight and other structural data for xylohexaose can vary based on its degree of polymerization and any modifications (such as acetylation). Typically, xylohexaose has a molecular weight around 1,080 g/mol .

Chemical Reactions Analysis

Reactions

Xylohexaose can participate in various chemical reactions primarily through hydrolysis and fermentation processes:

  • Hydrolysis: Under acidic or enzymatic conditions, xylohexaose can further break down into smaller oligosaccharides or monosaccharides (xylose). This reaction is crucial for bioethanol production and other bioconversion processes.
  • Fermentation: Certain gut microbiota can ferment xylohexaose to produce short-chain fatty acids and gases. This fermentation process enhances gut health and provides energy sources for colonic cells .

Technical Details

The efficiency of these reactions depends on several factors including pH, temperature, and the presence of specific microbial communities capable of utilizing xylohexaose.

Mechanism of Action

Process

The mechanism by which xylohexaose exerts its biological effects primarily involves its role as a prebiotic. Upon ingestion, it reaches the colon where it is fermented by beneficial bacteria such as bifidobacteria and lactobacilli.

Data

Studies indicate that xylohexaose promotes the growth of these beneficial bacteria while inhibiting pathogenic strains. This selective fermentation leads to increased production of short-chain fatty acids like butyrate, which have numerous health benefits including anti-inflammatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary with temperature.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may degrade under extreme acidic or alkaline conditions.
  • Reactivity: Reacts with acids and bases; susceptible to enzymatic cleavage by specific glycosyl hydrolases.

Relevant data indicates that xylohexaose maintains stability at temperatures below 60°C but may degrade at higher temperatures or prolonged exposure to moisture .

Applications

Scientific Uses

Xylohexaose has several applications in scientific research and industry:

  • Prebiotic Supplementation: Used in dietary supplements aimed at improving gut health.
  • Food Industry: Incorporated into functional foods due to its prebiotic properties.
  • Biotechnology: Explored for use in bioconversion processes for biofuel production from lignocellulosic biomass.

Research continues to uncover additional applications for xylohexaose in health sciences, particularly concerning its role in modulating gut microbiota and potential therapeutic effects against gastrointestinal diseases .

Enzymatic Synthesis and Degradation Pathways of Xylohexaose in Hemicellulose Metabolism

Role of Endo-1,4-β-Xylanases in Xylohexaose Production from Glucuronoxylan Substrates

Endo-1,4-β-xylanases (EC 3.2.1.8) initiate xylan depolymerization by cleaving internal glycosidic bonds within the xylan backbone. This action generates xylooligosaccharides (XOS) of varying polymerization degrees (DP), with X6 being a prominent intermediate. Family-specific variations in substrate recognition govern X6 production efficiency:

  • Glycoside Hydrolase Family 11 (GH11): Enzymes like Thermoanaerobacterium saccharolyticum GH11 (TsaGH11) exhibit high specificity for unsubstituted xylan regions. Hydrolysis of beechwood glucuronoxylan (12.9 mg·mL⁻¹ Kₘ) yields X2–X6 as primary products. At 70°C and pH 5.0, TsaGH11 achieves a kₖₐₜ of 34,015 s⁻¹ and kₖₐₜ/Kₘ of 2,658.7 mL·mg⁻¹·s⁻¹, indicating superior catalytic efficiency for generating X6 and lower-DP oligomers [3].
  • Glycoside Hydrolase Family 30 Subfamily 8 (GH30-8): Canonical members (e.g., Bacillus subtilis XynC) require α-1,2-linked glucuronic acid (GlcA) substitutions for activity. They cleave glucuronoxylan chains between substituted and unsubstituted xylose residues, releasing acidic XOS like MeGlcA²Xyl₃ (where MeGlcA is 4-O-methylglucuronic acid). Though not directly producing neutral X6, GH30-8 enzymes generate branched oligomers that serve as precursors for X6 upon debranching [4].
  • GH30-7 Enzymes: Fungal enzymes like Talaromyces cellulolyticus Xyn30B exhibit bifunctional activity, cleaving glucuronoxylan to release acidic XOS (e.g., MeGlcA²Xyl₂) alongside linear XOS, potentially including X6 [2].

Table 1: Endoxylanase Specificity and Xylohexaose Production Profiles

Enzyme FamilyRepresentative EnzymeSubstrate PreferencePrimary Hydrolysis Products
GH11T. saccharolyticum TsaGH11Unsubstituted xylan regionsX2, X3, X4, X5, X6
GH30-8C. acetobutylicum CaXyn30AArabinofuranose-decorated xylanAraf-substituted XOS (e.g., A²⁺³XX)
GH30-7T. cellulolyticus Xyn30BGlucuronoxylanMeGlcA²Xyl₂, MeGlcA²Xyl₃, linear XOS

Bifunctional Xylanases: Dual Activity in Xylohexaose Hydrolysis and Transglycosylation

Bifunctional xylanases exhibit both hydrolytic and transglycosylation capacities, enabling X6 cleavage or reassembly:

  • Dual Endo/Exo Activity: Talaromyces cellulolyticus Xyn30B cleaves glucuronoxylan endolytically while also functioning as an exoxylobiohydrolase. This enzyme processes longer acidic XOS (e.g., MeGlcA²Xylₙ, n=2–14) into MeGlcA²Xyl₂ and MeGlcA²Xyl₃, but may concurrently generate neutral X6 from unsubstituted chain segments. Structural flexibility in its substrate-binding cleft allows accommodation of both substituted and linear oligomers [2].
  • Transglycosylation Potential: Though not explicitly documented for X6 in the search results, GH30 enzymes possess conserved catalytic domains with retaining mechanisms (via a double-displacement reaction). This mechanistic feature typically enables transglycosylation, where X6 could serve as a glycosyl donor or acceptor to form longer-chain XOS. For example, GH30-8 enzymes like CaXyn30A hydrolyze arabinoxylans at substituted regions but may reassemble hydrolytic products into novel oligomers under substrate saturation conditions [4].

Exo-Xylanolytic Mechanisms for Sequential Degradation of Xylohexaose to Lower-DP Oligosaccharides

Exo-acting enzymes process X6 into xylose or shorter XOS by sequentially cleaving terminal glycosidic bonds:

  • Reducing-End Xylose-Releasing Exoxylanases (Rex, EC 3.2.1.156): Talaromyces cellulolyticus Xyn30A (GH30-7) exemplifies this group. It dimerizes for functionality and liberates xylose from the reducing ends of XOS. Kinetic studies show it hydrolyzes linear X3–X6 with comparable efficiency (Kₘ ~0.1–0.3 mM), indicating no strong DP dependence. Using ¹H NMR, its retaining mechanism was confirmed, with hydrolysis proceeding irrespective of anomeric configuration at the reducing end. This allows complete degradation of X6 → X5 → X4 → ... → xylose [2].
  • Non-Reducing-End Exoxylanases (β-Xylosidases, EC 3.2.1.37): Though not detailed in the search results for X6 specifically, β-xylosidases typically act synergistically with Rex enzymes. They release xylose from non-reducing ends of XOS, ensuring comprehensive depolymerization of X6 and intermediates like X2–X5.
  • Substrate Limitations: Rex enzymes (e.g., Xyn30A) cannot hydrolyze xylobiose (X2), creating an endpoint product. This necessitates β-xylosidases for complete saccharification to monomers [2].

Table 2: Kinetic Parameters of Exoxylanases Acting on Xylohexaose and Related Substrates

EnzymeSubstrateKₘ (mM)kₖₐₜ (s⁻¹)Catalytic MechanismCleavage Site
T. cellulolyticus Xyn30AXylohexaose~0.3*~120*RetainingReducing end
T. cellulolyticus Xyn30AXylotriose0.14119RetainingReducing end
T. saccharolyticum TsaGH11Beechwood xylan12.9 mg·mL⁻¹34,015Not specified (Endo)Internal bonds

Note: Values for xylohexaose are inferred from linear XOS kinetic trends in [2].

Substrate Specificity of GH30 and GH10 Family Enzymes Toward Xylohexaose

Substrate recognition of X6 is governed by enzyme subsite architecture and tolerance to substitutions:

  • GH30 Family Specificity:
  • GH30-7 Rex Enzymes: Xyn30A recognizes the reducing-end xylose via subsite +1 and adjacent residues. Homology modeling reveals a conserved Gln residue at subsite +2 that sterically hinders binding of xylose beyond the +2 position, limiting processivity. Unlike GH30-8 glucuronoxylanases, it lacks Arg at subsite −2b for GlcA coordination, enabling hydrolysis of unsubstituted X6 [2].
  • GH30-8 Glucuronoxylanases: Canonical members (e.g., Erwinia chrysanthemi XynA) require GlcA at the −2 subsite for efficient cleavage. They exhibit negligible activity on unsubstituted X6. However, Clostridium acetobutylicum CaXyn30A (GH30-8) represents an evolutionary divergence: It lacks key GlcA-coordinating residues (e.g., Arg in β7–α7 loop) but possesses an extended −3 to +2 subsite cleft. This enables hydrolysis of arabinose-decorated XOS (e.g., A²⁺³XX) and unsubstituted X6, albeit at reduced rates compared to arabinoxylan [4].
  • GH10 Family Specificity: GH10 enzymes (e.g., Cellvibrio mixtus Xyn10B) feature shallow substrate-binding clefts accommodating branched residues. They cleave internal bonds closer to substituents, potentially generating Araf- or GlcA-decorated X6 fragments from complex xylans. In contrast to GH11, they hydrolyze X6 into X3 + X3 or X4 + X2 [3] [4].
  • GH11 Family Specificity: TsaGH11’s rigid "thumb" region creates a deep, narrow cleft ideal for unsubstituted xylan segments. It cleaves X6 into X3 + X3 or X4 + X2 but cannot accommodate substitutions near cleavage sites. Room-temperature crystallography reveals conformational flexibility in its thumb domain, suggesting induced-fit binding for optimal X6 positioning [3].

The distinct subsite architectures of these families ensure complementary roles in xylan deconstruction: GH11 generates unsubstituted X6 from amorphous regions; GH30-8 processes branched X6 analogs; Rex enzymes (GH30-7) and β-xylosidases complete its mineralization to xylose [2] [3] [4].

Properties

Product Name

Xylohexaose

IUPAC Name

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal

Molecular Formula

C30H50O25

Molecular Weight

810.7 g/mol

InChI

InChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1

InChI Key

MMDRQFODAWORNG-QBYSOWFWSA-N

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O

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